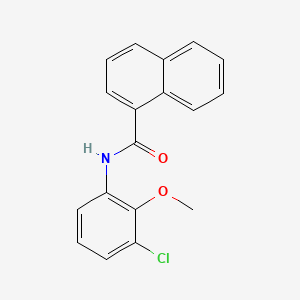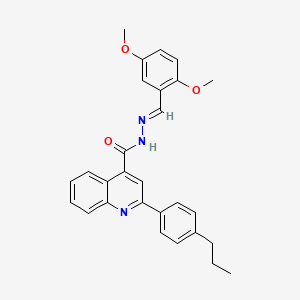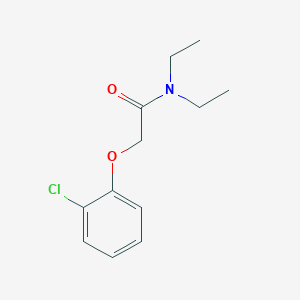![molecular formula C12H20N2O4S2 B5752573 N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)
N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide, commonly known as PPME, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PPME is a sulfonamide-based compound that has been synthesized using different methods.
作用机制
PPME is a sulfonamide-based compound that can form stable complexes with metal ions. The mechanism of action of PPME involves the formation of a complex between PPME and metal ions. This complex can then be analyzed using different techniques such as UV-Vis spectroscopy and fluorescence spectroscopy.
Biochemical and Physiological Effects:
PPME has been shown to have minimal biochemical and physiological effects. PPME is not toxic to cells and does not cause any significant changes in cell viability or morphology. However, PPME can interfere with the activity of metal-dependent enzymes, which can lead to changes in cellular processes.
实验室实验的优点和局限性
One of the main advantages of PPME is its ability to form stable complexes with metal ions. This makes it useful in the analysis of metal ions in biological samples. PPME is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of PPME is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the use of PPME in scientific research. One potential direction is the use of PPME as a fluorescent probe for metal ions in living cells. This would require the development of new techniques for delivering PPME into cells and imaging metal ions in real-time. Another potential direction is the use of PPME in the development of new metal-based drugs. PPME could be used as a chelating agent to deliver metal ions to specific targets in the body. Finally, PPME could be used in the development of new materials with specific metal-binding properties.
合成方法
PPME can be synthesized using different methods. One of the most common methods involves the reaction of 1,4-phenylenediamine with diethyl sulfate and sodium hydroxide. The resulting compound is then reacted with sulfamide to yield PPME. Other methods include the reaction of 1,4-phenylenediamine with ethyl chloroformate and sodium sulfite and the reaction of 1,4-phenylenediamine with diethyl sulfite and sodium hydroxide.
科学研究应用
PPME has been studied extensively for its potential use in various scientific research applications. One of the most common applications of PPME is as a chelating agent for metal ions. PPME can form stable complexes with metal ions, which makes it useful in the analysis of metal ions in biological samples. PPME has also been studied for its potential use as a fluorescent probe for metal ions.
属性
IUPAC Name |
N-[[4-[(ethylsulfonylamino)methyl]phenyl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-3-19(15,16)13-9-11-5-7-12(8-6-11)10-14-20(17,18)4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVSIGYEXSUXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)CNS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)


![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)

![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)


![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5752580.png)

